4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine
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Overview
Description
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a butan-2-amine group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carboxylic acids, followed by alkylation to introduce the dimethyl and butan-2-amine groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide or thiols .
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the triazole ring, resulting in a variety of derivatives with potential biological activities.
Scientific Research Applications
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition or activation of their biological functions . For example, the compound may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine can be compared with other similar compounds, such as:
1,3,5-Trisubstituted 1,2,4-triazoles: These compounds also contain the triazole ring but have different substituents, leading to variations in their biological activities and applications.
1,2,4-Triazole derivatives: These derivatives include a wide range of compounds with diverse structures and functions, such as antifungal agents, anticancer drugs, and materials with unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H18N4 |
---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
4-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methylbutan-2-amine |
InChI |
InChI=1S/C9H18N4/c1-7-11-8(13(4)12-7)5-6-9(2,3)10/h5-6,10H2,1-4H3 |
InChI Key |
ICVZTZQMUZFNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)CCC(C)(C)N)C |
Origin of Product |
United States |
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